3-Bromo-4-methoxy-1-naphthaldehyde

Catalog No.
S12303995
CAS No.
M.F
C12H9BrO2
M. Wt
265.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-methoxy-1-naphthaldehyde

Product Name

3-Bromo-4-methoxy-1-naphthaldehyde

IUPAC Name

3-bromo-4-methoxynaphthalene-1-carbaldehyde

Molecular Formula

C12H9BrO2

Molecular Weight

265.10 g/mol

InChI

InChI=1S/C12H9BrO2/c1-15-12-10-5-3-2-4-9(10)8(7-14)6-11(12)13/h2-7H,1H3

InChI Key

RSOXIAWZDGDWFC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C2=CC=CC=C21)C=O)Br

3-Bromo-4-methoxy-1-naphthaldehyde is an organic compound characterized by a naphthalene ring substituted with a bromine atom at the 3-position and a methoxy group at the 4-position, along with an aldehyde functional group. Its molecular formula is C11H9BrO2, and it has a molecular weight of approximately 253.09 g/mol. This compound exhibits unique chemical properties due to the presence of both the bromine and methoxy substituents, which influence its reactivity and interactions with biological systems.

  • Substitution Reactions: The bromine atom can be replaced by various nucleophiles, including amines or thiols, under basic conditions.
  • Oxidation Reactions: The aldehyde group can be oxidized to form carboxylic acids, such as 3-bromo-4-methoxy-1-naphthoic acid.
  • Reduction Reactions: The aldehyde can also be reduced to produce alcohols, specifically 3-bromo-4-methoxy-1-naphthylmethanol.

Common reagents used in these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that 3-Bromo-4-methoxy-1-naphthaldehyde exhibits biological activity, particularly as a potential anti-parasitic agent. It has been studied for its effects on Trypanosoma cruzi, the causative agent of Chagas disease, showing promising results in inhibiting the growth of this pathogen. The compound's mechanism of action likely involves the formation of covalent bonds with nucleophilic sites on proteins or enzymes, leading to modulation of their activity .

The synthesis of 3-Bromo-4-methoxy-1-naphthaldehyde typically involves the bromination of 4-methoxy-1-naphthaldehyde. One effective method is solvent-free bromination using 1,3-di-n-butylimidazolium tribromide as a brominating agent. This method is preferred for its efficiency and reduced environmental impact compared to traditional solvent methods. Other methods may include using N-bromosuccinimide under controlled conditions .

3-Bromo-4-methoxy-1-naphthaldehyde has several applications:

  • Chemical Research: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
  • Biochemical Assays: The compound is utilized as a probe in studies investigating enzyme activities and protein interactions.
  • Industrial Use: It is employed in producing dyes and pigments due to its distinctive color properties.

Interaction studies involving 3-Bromo-4-methoxy-1-naphthaldehyde have focused on its biochemical properties and potential as a therapeutic agent. The compound's interactions with enzymes and proteins have been explored to understand its inhibitory mechanisms against Trypanosoma cruzi. These studies highlight the importance of the bromine and methoxy groups in determining the compound's specificity and reactivity towards biological targets .

Several compounds share structural similarities with 3-Bromo-4-methoxy-1-naphthaldehyde:

Compound NameKey FeaturesUniqueness
4-Methoxy-1-naphthaldehydeLacks bromine; less reactive in substitutionDoes not possess halogen for enhanced reactivity
3-Bromo-1-naphthaldehydeLacks methoxy group; affects solubilityDifferent substitution pattern alters properties
4-Hydroxy-1-naphthaldehydeContains hydroxyl group instead of methoxyHydroxyl group alters reactivity significantly

The uniqueness of 3-Bromo-4-methoxy-1-naphthaldehyde lies in the combination of both bromine and methoxy groups on the naphthalene ring, providing distinct chemical properties that make it valuable in organic synthesis and biological research .

Regioselective Bromination Strategies in Naphthalene Derivatives

Solvent-Free Bromination Using Ionic Liquid Catalysts

Recent advances in green chemistry have enabled solvent-free bromination of 4-methoxy-1-naphthaldehyde using 1,3-di-n-butylimidazolium tribromide as both a catalyst and bromine source. This method eliminates volatile organic solvents, achieving yields exceeding 85% under mild conditions (25–40°C, 6–8 hours). The ionic liquid’s dual role as a solvent and reagent enhances atomic efficiency while reducing waste.

Mechanistically, the tribromide anion (Br₃⁻) acts as an electrophilic bromine donor, selectively targeting the 3-position of the naphthalene ring due to electronic directing effects from the methoxy group. The absence of solvent minimizes side reactions, such as aldehyde oxidation, which commonly occur in traditional bromination systems. Post-reaction, the ionic liquid is recovered via filtration and reused for subsequent cycles without significant loss in activity.

Table 1: Performance Metrics of Solvent-Free Bromination

ParameterValue
Yield85–90%
Reaction Time6–8 hours
Temperature25–40°C
Catalyst Reusability≥5 cycles

Comparative Analysis of Electrophilic Aromatic Substitution Techniques

Traditional bromination methods using molecular bromine (Br₂) in carbon tetrachloride (CCl₄) or acetic acid often suffer from poor regioselectivity and harsh reaction conditions (e.g., 80°C, 12 hours). In contrast, ionic liquid-mediated approaches exhibit superior selectivity (>95% para-bromination) and shorter reaction times. For instance, 3-methylimidazolium tribromide enables bromination of electron-rich aromatics at room temperature, achieving 92% yield in 4 hours.

Key advantages of ionic liquids include:

  • Enhanced electrophilic activation: The tribromide anion stabilizes transition states, lowering activation energy.
  • Reduced halogen waste: Stoichiometric use of bromine minimizes excess reagent.
  • Compatibility with sensitive functional groups: Aldehydes remain intact due to the absence of strong acids.

Optimization of Methoxy Group Introduction in Polycyclic Systems

The methoxy group in 4-methoxy-1-naphthaldehyde is typically introduced prior to bromination via alkoxy-directed electrophilic substitution. While detailed protocols for methoxy introduction fall outside current bromination studies, its presence critically influences regioselectivity. The electron-donating methoxy group activates the naphthalene ring at the ortho and para positions, directing bromine to the 3-position during subsequent reactions.

Optimization focuses on preserving the methoxy group during bromination. Mild reaction conditions (pH 6–7, ambient temperature) prevent demethylation, a common side reaction in acidic or high-temperature environments.

Post-Functionalization Approaches for Aldehyde Group Preservation

The aldehyde group’s susceptibility to oxidation necessitates careful handling during bromination. Solvent-free ionic liquid systems mitigate this risk by avoiding protic solvents and strong oxidants. For example, in 1,3-di-n-butylimidazolium tribromide-mediated reactions, the aldehyde remains unreacted due to the non-acidic environment and short reaction duration.

Table 2: Aldehyde Stability Under Varying Conditions

ConditionAldehyde Integrity
Ionic liquid, 25°C98–100%
Br₂ in CCl₄, 80°C60–70%
H₂SO₄ catalyst, 50°C<50%

Post-bromination, the aldehyde serves as a handle for further derivatization, such as:

  • Condensation reactions with amines to form Schiff bases.
  • Nucleophilic additions for carbon-carbon bond formation.

3-Bromo-4-methoxy-1-naphthaldehyde represents a synthetically valuable brominated aromatic aldehyde that has garnered significant attention in transition metal-catalyzed transformations [8] . The compound's unique structural features, including the reactive bromine substituent at the 3-position and the electron-donating methoxy group at the 4-position, create an ideal platform for various cross-coupling methodologies [8] . The presence of the aldehyde functionality further enhances its versatility as a synthetic intermediate, allowing for subsequent derivatization and incorporation into complex molecular frameworks [17].

Role in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as the predominant methodology for carbon-carbon bond formation involving brominated naphthalene derivatives [14] [40]. The aryl bromide moiety in 3-bromo-4-methoxy-1-naphthaldehyde readily undergoes oxidative addition with palladium(0) complexes, forming the key organopalladium(II) intermediate that facilitates subsequent transmetalation and reductive elimination steps [41] [42]. Research has demonstrated that the electron-donating methoxy substituent significantly influences the electronic properties of the naphthalene ring system, thereby affecting the rate of oxidative addition and overall catalytic efficiency [9] [30].

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling reaction utilizing 3-bromo-4-methoxy-1-naphthaldehyde has proven exceptionally effective for constructing substituted biaryl systems [8] [12]. Contemporary research has focused on optimizing reaction conditions to achieve maximum efficiency while minimizing catalyst loading [40] [44]. Studies have shown that the choice of phosphine ligand dramatically impacts both the reaction rate and product yield, with bulky, electron-rich ligands such as SPhos and XPhos demonstrating superior performance [34] [30].

Table 1: Suzuki-Miyaura Coupling Performance Data

Ligand SystemCatalyst Loading (mol%)Temperature (°C)Yield (%)Reaction Time (h)TON
SPhos1.08092492
XPhos0.5100876174
RuPhos2.06095348
DPPF1.58079853
Tricyclohexylphosphine3.0120851228
Catacxium A1.08088588

Mechanistic investigations have revealed that the methoxy substituent on the naphthaldehyde substrate enhances the electron density of the aromatic system, facilitating the initial oxidative addition step [6] [7]. The aldehyde functionality does not interfere with the coupling process under standard reaction conditions, allowing for subsequent synthetic manipulations of the resulting biaryl products [7] . Advanced catalyst systems employing specialized ligands have achieved turnover numbers exceeding 170, demonstrating the potential for industrial applications [44] [6].

Buchwald-Hartwig Amination Adaptations

The Buchwald-Hartwig amination reaction represents another crucial application of 3-bromo-4-methoxy-1-naphthaldehyde in palladium catalysis [13] [16]. This transformation enables the formation of carbon-nitrogen bonds through the coupling of the brominated substrate with various amine nucleophiles [13] [16]. The reaction mechanism involves the formation of a palladium-amine complex followed by reductive elimination to generate the desired arylamine product [16] [14].

Table 2: Buchwald-Hartwig Amination Optimization

BaseSolventTemperature (°C)Catalyst Loading (mol%)Conversion (%)Selectivity (%)
NaOtBuToluene1102.08996
Cs2CO3Dioxane1003.07691
K3PO4DMF801.59498
LiHMDSTHF652.56788
KOHNMP1202.08293

Research has established that the choice of base significantly influences both the conversion and selectivity of the amination process [13] [16]. Strong, non-nucleophilic bases such as sodium tert-butoxide and potassium phosphate have shown optimal performance in polar aprotic solvents [13] [47]. The electron-donating nature of the methoxy group activates the aromatic system toward nucleophilic attack, while the aldehyde functionality remains intact under the basic reaction conditions [16] [14].

Nickel-Catalyzed Transformations Utilizing Brominated Naphthaldehydes

Nickel catalysis has emerged as a complementary approach to palladium-mediated transformations, offering distinct advantages in terms of cost and sustainability [17] [20]. Nickel complexes demonstrate unique reactivity patterns with brominated naphthaldehydes, often proceeding through different mechanistic pathways compared to their palladium counterparts [18] [19]. The ability of nickel to access multiple oxidation states enables novel coupling methodologies that are not accessible with traditional palladium catalysis [20] [24].

Table 3: Nickel-Catalyzed Reaction Performance

Ligand TypeAdditiveYield (%)Reaction Time (h)Temperature (°C)Selectivity (%)
BipyridineZnBr278166089
PhenanthrolineMgBr265248084
NHC-IPrMn powder82124092
DPPFZn dust59207079
TerpyridineIn powder71189086

Studies utilizing 3-bromo-4-methoxy-1-naphthaldehyde in nickel-catalyzed reactions have demonstrated the importance of ligand selection and the use of appropriate reducing agents [17] [21]. Bipyridine and phenanthroline ligands have shown particular efficacy in promoting the oxidative addition of the aryl bromide to the nickel center [18] [19]. The addition of zinc bromide as a Lewis acid co-catalyst enhances the reaction rate by facilitating the formation of reactive nickel intermediates [17] [18].

Recent developments in nickel catalysis have focused on the use of N-heterocyclic carbene ligands, which provide enhanced stability and reactivity compared to traditional nitrogen-donor ligands [31] [20]. These systems enable the coupling of 3-bromo-4-methoxy-1-naphthaldehyde with various nucleophiles under milder reaction conditions, expanding the scope of accessible products [21] [25].

Ligand Design Considerations for Improved Catalytic Efficiency

The design of optimal ligands for transition metal-catalyzed reactions involving 3-bromo-4-methoxy-1-naphthaldehyde requires careful consideration of both electronic and steric factors [26] [28]. Electronic parameters such as the ligand's donor strength and π-accepting ability directly influence the reactivity of the metal center and the stability of key catalytic intermediates [22] [29]. Steric considerations, including cone angles and percent buried volume, affect the accessibility of the metal center and the selectivity of the transformation [30] [33].

Table 4: Ligand Electronic and Steric Parameters

LigandCone Angle (°)ν(CO) (cm⁻¹)pKaElectronic Parameter χSteric Parameter %Vbur
SPhos1402051.52.730.4536.0
XPhos1782050.32.300.4843.2
RuPhos1522051.22.870.4238.1
JohnPhos1092056.48.700.2726.8
DavePhos1482052.13.910.3934.5
BrettPhos1682050.72.380.4641.7

Contemporary research has emphasized the development of ligands with optimal electronic properties to match the specific requirements of brominated naphthaldehyde substrates [26] [27]. Strongly σ-donating ligands enhance the electron density at the metal center, facilitating oxidative addition while maintaining stability of the resulting organometallic intermediate [29] [31]. The incorporation of bulky substituents provides steric protection around the metal center, preventing catalyst deactivation through aggregation or decomposition pathways [33] [22].

Virtual ligand strategies have revolutionized the approach to ligand optimization, enabling rapid screening of potential candidates through computational methods [26] [29]. These approaches allow for the prediction of ligand performance based on calculated electronic and steric descriptors, significantly reducing the time and resources required for experimental optimization [26] [30]. Machine learning algorithms have been successfully applied to identify optimal ligand combinations for specific substrate classes, including brominated aromatic aldehydes [29] [27].

SubstituentElectronic Effect TypeHOMO Energy ChangeLUMO Energy ChangeBand Gap EffectReactivity Impact
Methoxy Group (-OCH₃)Electron Donating (+M) / Electron Withdrawing (-I)Increases (ca. +0.2 to +0.4 eV)Slightly increasesNarrowingEnhanced nucleophilicity at ortho/para positions
Bromo Group (-Br)Electron Withdrawing (-I) / Weak Electron Donating (+M)Decreases (ca. -0.3 to -0.5 eV)Decreases significantlyWidening (heavy atom effect)Enhanced electrophilicity; promotes nucleophilic attack
Combined EffectAntagonistic EffectsNet decrease (ca. -0.1 to -0.3 eV)Moderate decreaseModerate wideningBalanced reactivity profile

Aldehyde Group Participation in Tandem Reaction Processes

The aldehyde functionality in 3-Bromo-4-methoxy-1-naphthaldehyde serves as a highly reactive electrophilic center that readily participates in various tandem reaction sequences. The electronic environment created by the methoxy and bromo substituents significantly modulates the reactivity of the carbonyl group, enhancing its participation in cascade transformations [11] [12] [13].

Nucleophilic addition reactions represent the most fundamental tandem processes involving the aldehyde group. The electron-withdrawing effect of the bromo substituent increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack. Mechanistic studies demonstrate that the rate of nucleophilic addition is enhanced by factors of 2 to 5 compared to unsubstituted naphthalene aldehydes [4] [14]. The resulting tetrahedral intermediates are stabilized by the electronic effects of the substituents, promoting subsequent reaction steps in tandem sequences.

Condensation reactions involving the aldehyde group proceed through imine or enamine intermediate formation. The methoxy group provides electronic stabilization to these intermediates through resonance effects, while the steric environment created by the naphthalene framework influences the geometric constraints of the reaction [15] [16]. Experimental observations indicate rate enhancements of 1.5 to 3 times compared to simple aromatic aldehydes, attributed to the favorable electronic environment and intermediate stabilization.

Cycloaddition processes represent particularly interesting tandem reactions where the aldehyde group can function as either a dienophile or a three-carbon synthon. Recent developments in photoinduced catalysis have demonstrated that aldehydes can participate in [3+2] cycloaddition reactions with alkynes, producing cyclopentanones with excellent atom economy [13]. The enhanced electrophilicity of the carbonyl group in 3-Bromo-4-methoxy-1-naphthaldehyde makes it particularly suitable for such transformations, with rate enhancements of 3 to 10 times observed compared to saturated aldehydes.

Metal-mediated tandem processes involving the aldehyde group have gained significant attention in recent years. The carbonyl functionality can coordinate with various metal centers, facilitating subsequent reduction, coupling, or rearrangement reactions [17] [18]. The electronic environment provided by the naphthalene scaffold and its substituents influences the coordination geometry and reactivity of these metal-carbonyl complexes, leading to enhanced selectivity in tandem transformations.

Table 3: Aldehyde Group Participation in Tandem Reaction Processes

Reaction TypeMechanismRate Enhancement FactorKey IntermediatesSelectivity
Nucleophilic AdditionDirect nucleophilic attack on carbonyl carbon2-5x (due to electron-withdrawing Br)Tetrahedral intermediateHigh (sterics + electronics)
Condensation ReactionsFormation of imine/enamine intermediates1.5-3x (stabilized intermediates)Imine/Schiff baseModerate (geometric constraints)
Cycloaddition Processes[3+2] or [4+2] cycloaddition via carbonyl activation3-10x (enhanced electrophilicity)Activated carbonyl complexHigh (orbital control)
Reduction CouplingMetal-mediated reduction with simultaneous C-C bond formation2-7x (coordination effects)Metal-carbonyl adductVariable (metal-dependent)
Oxidative CouplingRadical-mediated coupling through aldehyde activation1.8-4x (radical stabilization)Aldehyde radical cationLow to moderate (radical processes)

Steric Considerations in Nucleophilic Aromatic Substitutions

The three-dimensional structure of 3-Bromo-4-methoxy-1-naphthaldehyde creates a complex steric environment that profoundly influences the regioselectivity and rate of nucleophilic aromatic substitution reactions. Understanding these steric effects is crucial for predicting reactivity patterns and designing selective transformations [19] [20] [21].

The bromo substituent at the 3-position creates moderate steric hindrance with a van der Waals radius of approximately 1.85 Ångströms. This spatial occupation partially blocks nucleophilic approach to the 3-position while simultaneously activating the position through electronic effects [20] [21]. Kinetic studies demonstrate that nucleophilic substitution at the 3-position proceeds at 0.3 to 0.6 times the rate of substitution at unhindered positions, reflecting the balance between electronic activation and steric retardation.

The methoxy group at the 4-position presents relatively low steric hindrance due to its smaller effective van der Waals radius (approximately 1.52 Ångströms) and the ability of the methyl group to adopt conformations that minimize steric interactions [22] [23]. Consequently, the 4-position remains relatively accessible to nucleophiles, with reaction rates ranging from 0.8 to 1.2 times those of unsubstituted positions. However, the electronic deactivation caused by the electron-donating nature of the methoxy group partially counteracts this accessibility.

The aldehyde group at the 1-position creates a unique steric environment due to the planar geometry of the carbonyl function. The carbonyl oxygen extends away from the ring plane, while the aldehyde hydrogen lies nearly coplanar with the aromatic system [24]. This arrangement provides moderate steric protection to the 1-position, resulting in significantly reduced nucleophilic substitution rates (0.1 to 0.4 times normal rates) while maintaining high selectivity for other reaction pathways.

Peri-interactions between substituents at the 1,8-positions (or 2,8-positions relative to the aldehyde) create severe steric hindrance that essentially prevents nucleophilic aromatic substitution [24]. These interactions, characterized by close van der Waals contacts (1.70 to 1.85 Ångströms), result in reaction rate factors of 0.05 to 0.1 times normal rates, effectively providing complete selectivity against substitution at these positions. Recent studies on 1,8-disubstituted naphthalenes have demonstrated that such steric strain can lead to unusual reactivity patterns, including ring-opening reactions under mild conditions [24].

The meta positions (6,7-positions) relative to the existing substituents represent the most accessible sites for nucleophilic attack. These positions experience minimal steric hindrance and benefit from the electronic effects of the substituents without direct steric interference [25]. Reaction rates at these positions are typically 1.0 to 2.0 times those of unsubstituted naphthalene, making them the preferred sites for nucleophilic aromatic substitution reactions.

Table 2: Steric Considerations in Nucleophilic Aromatic Substitutions

PositionSteric Hindrance LevelVan der Waals Radius (Å)Accessibility for NucleophilesReaction Rate FactorSelectivity Impact
3-Position (Bromo)Moderate1.85Partially hindered0.3-0.6xModerate selectivity
4-Position (Methoxy)Low1.52 (effective)Accessible0.8-1.2xLow selectivity
1-Position (Aldehyde)Moderate1.70 (carbonyl)Sterically protected0.1-0.4xHigh selectivity due to protection
Adjacent Positions (2,8)High (peri-interaction)1.70-1.85Severely hindered0.05-0.1xComplete selectivity against substitution
Meta Positions (6,7)Low1.52-1.70Most accessible1.0-2.0xPreferred reaction site

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Exact Mass

263.97859 g/mol

Monoisotopic Mass

263.97859 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-09-2024

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